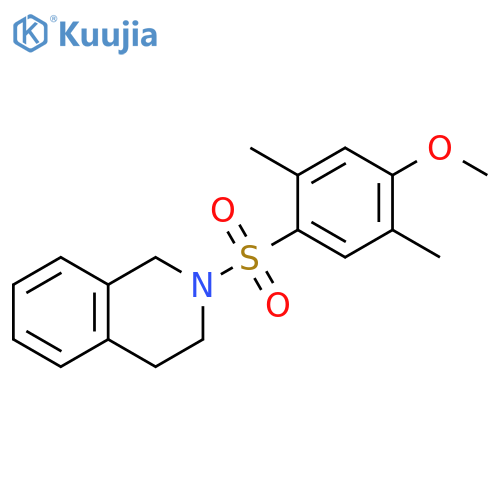Cas no 667892-81-1 (2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline)

667892-81-1 structure
商品名:2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
CAS番号:667892-81-1
MF:C18H21NO3S
メガワット:331.429243803024
CID:6529983
2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- 2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 2-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Isoquinoline, 1,2,3,4-tetrahydro-2-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-
-
- インチ: 1S/C18H21NO3S/c1-13-11-18(14(2)10-17(13)22-3)23(20,21)19-9-8-15-6-4-5-7-16(15)12-19/h4-7,10-11H,8-9,12H2,1-3H3
- InChIKey: NHCBNEDJKVFQOG-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=CC=C2)CCN1S(C1=CC(C)=C(OC)C=C1C)(=O)=O
じっけんとくせい
- 密度みつど: 1.222±0.06 g/cm3(Predicted)
- ふってん: 500.8±60.0 °C(Predicted)
- 酸性度係数(pKa): -5.74±0.20(Predicted)
2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1406-0096-2μmol |
2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline |
667892-81-1 | 90%+ | 2μl |
$57.0 | 2023-07-06 | |
| Life Chemicals | F1406-0096-1mg |
2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline |
667892-81-1 | 90%+ | 1mg |
$54.0 | 2023-07-06 | |
| Life Chemicals | F1406-0096-2mg |
2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline |
667892-81-1 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
| Life Chemicals | F1406-0096-3mg |
2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline |
667892-81-1 | 90%+ | 3mg |
$63.0 | 2023-07-06 |
2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline 関連文献
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
667892-81-1 (2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline) 関連製品
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
